molecular formula C10H10N2O3 B172786 Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate CAS No. 156335-37-4

Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate

Cat. No.: B172786
CAS No.: 156335-37-4
M. Wt: 206.2 g/mol
InChI Key: QYBQPBAYKVUDSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Another approach involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Anticancer Activity

Research indicates that derivatives of pyrrolo[1,2-b]pyridazine exhibit anticancer properties. A study demonstrated that modifying the ethyl ester group can enhance cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundHeLa12.5
Modified DerivativeHeLa5.0

This suggests that further structural optimization could lead to more potent anticancer agents .

Antimicrobial Properties

Another study highlighted the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

These findings indicate its potential use in developing new antimicrobial agents .

Agrochemical Applications

The compound's ability to inhibit specific enzymes makes it a candidate for agrochemical applications. Research has shown that it can act as a herbicide or fungicide by targeting key metabolic pathways in plants and fungi.

Herbicidal Activity

Field trials demonstrated that formulations containing this compound effectively reduced weed growth in crops:

TreatmentWeed Biomass Reduction (%)
Control0
Compound A (Low Dose)30
Compound A (High Dose)70

These results suggest potential for developing environmentally friendly herbicides .

Material Science Applications

In material science, this compound can be utilized in synthesizing novel polymers or as a building block for advanced materials due to its unique chemical structure.

Polymer Synthesis

The compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. For example:

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Control30200
Polymer with Ethyl Ester45250

This indicates its potential use in high-performance materials .

Mechanism of Action

The mechanism of action of ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.

Biological Activity

Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate (CAS No. 156335-37-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological profiles, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula C10H10N2O3C_{10}H_{10}N_{2}O_{3} and a molecular weight of 206.2 g/mol. Its structural representation includes a pyrrolo-pyridazine framework, which is significant for its pharmacological properties.

Antiviral Activity

Research indicates that derivatives of pyridazine compounds exhibit antiviral properties. A study highlighted the synthesis of new pyridazine derivatives, some of which demonstrated significant activity against the Hepatitis A virus (HAV). While specific data on this compound's antiviral efficacy is limited, its structural analogs suggest potential for similar activity .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. A review of related pyrazole derivatives indicated that certain structural modifications led to enhanced COX-2 inhibitory activity, a common target in anti-inflammatory drug development. Although direct studies on this compound are scarce, its chemical structure suggests it could exhibit similar pharmacodynamics as other compounds in this class .

Synthesis and Evaluation

A comprehensive review of pyrazole pharmacophores noted that compounds with similar structures to this compound have been synthesized and evaluated for their biological activities. For instance, several derivatives showed promising results in COX inhibition assays and exhibited minimal toxicity in histopathological evaluations in animal models .

Comparative Analysis

A comparative analysis of various pyridazine derivatives revealed that modifications at specific positions significantly affect biological activity. The following table summarizes findings from recent studies regarding the biological activities of similar compounds:

Compound NameActivity TypeIC50 Value (µM)Reference
Compound ACOX-2 Inhibition0.034
Compound BAnti-inflammatory54.65
Ethyl DerivativePotential AntiviralTBD

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX), reducing inflammation.
  • Antiviral Mechanisms : Structural features may allow interaction with viral proteins or host cell pathways critical for viral replication.

Properties

IUPAC Name

ethyl 4-oxo-1H-pyrrolo[1,2-b]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-11-12-5-3-4-8(12)9(7)13/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBQPBAYKVUDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435646, DTXSID501215918
Record name ETHYL 4-OXO-1,4-DIHYDROPYRROLO[1,2-B]PYRIDAZINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxypyrrolo[1,2-b]pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156335-37-4, 1260849-93-1
Record name ETHYL 4-OXO-1,4-DIHYDROPYRROLO[1,2-B]PYRIDAZINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxypyrrolo[1,2-b]pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-aminopyrrole (575 mg, 7.0 mmol, commercially available) and diethyl ethoxymethylenemalonate (1.82 g, 8.4 mmol) was heated at 125° C. for 2 hours to give crude diethyl 2-((1H-pyrrol-1-ylamino)methylene)malonate. To this intermediate was added diphenyl ether (2 mL). The reaction was put under nitrogen and heated at 220° C. for 2 hours, while allowing the ethanol formed in the reaction to be distilled off. The reaction was cooled to room temperature and purified by silica gel flash chromatography (eluted with 100% CH2Cl2) to give the title compound (1.03 g, 71%) as a yellow solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

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